N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a trifluoromethyl group, a tetraazole ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-substituted phenyl compound, followed by the formation of the tetraazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted phenyl compounds: These compounds share the trifluoromethyl group and phenyl ring but differ in other substituents.
Tetraazole derivatives: Compounds with a tetraazole ring structure, which may have different substituents compared to the target compound.
Triazine-based compounds: These compounds have a triazine core but may vary in the functional groups attached to the core.
Uniqueness
N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to its combination of a trifluoromethyl group, a tetraazole ring, and a triazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H14F3N9 |
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Molecular Weight |
365.32 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H14F3N9/c1-25(2)13-20-10(19-12(18)21-13)7-26-23-11(22-24-26)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
DFNIUQSXCOEOAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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